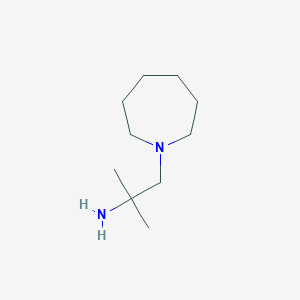
1-(Azepan-1-yl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Azepan-1-yl)-2-methylpropan-2-amine” is an organic compound containing an azepane ring. Azepane is a seven-membered heterocyclic compound with one nitrogen atom . The “2-methylpropan-2-amine” part suggests the presence of a tertiary amine functional group, which is known to participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered azepane ring and the tertiary amine functional group. The presence of nitrogen in the ring and the amine group would make this compound a base, and it would likely form salts with acids .Chemical Reactions Analysis
As a tertiary amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds. The azepane ring could also undergo reactions, although the specifics would depend on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a tertiary amine, it would be expected to have a basic pH. The azepane ring could confer rigidity to the molecule, potentially influencing its boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
- A study by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane. These ionic liquids have potential applications in green chemistry due to their wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Synthesis of Heterocyclic Compounds
- Mesropyan et al. (2005) conducted a study on the synthesis of various heterocyclic substituents, including 1-(2-hydroxy-3-phenoxypropyl)azepan-2-one. These compounds have potential applications in the synthesis of novel organic compounds (Mesropyan et al., 2005).
Hydroaminoalkylation for N-Heterocycles
- Payne et al. (2013) described a method for the direct alkylation of secondary amines, including azepane, for the synthesis of α- and β-alkylated N-heterocycles. This process is notable for its atom-economy and regioselectivity, which is valuable in organic synthesis (Payne et al., 2013).
Enantioselective Amine Functionalization
- Jain et al. (2016) developed a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes. This method is significant in drug discovery for the functionalization of saturated aza-heterocycles (Jain et al., 2016).
Conformational Energetics
- A study by Freitas et al. (2014) involved computational and experimental thermochemical studies on azepan and azepan-1-ylacetonitrile. The insights gained are crucial for understanding the structural and reactivity behavior of such compounds (Freitas et al., 2014).
Chemoenzymatic Synthesis
- Zawodny et al. (2018) reported the biocatalytic synthesis of enantioenriched azepanes. This method highlights the potential of biocatalysis in the synthesis of complex organic molecules (Zawodny et al., 2018).
PKB Inhibitors Optimization
- Breitenlechner et al. (2004) explored the development of azepane derivatives as protein kinase B inhibitors, which is vital in the field of medicinal chemistry (Breitenlechner et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTQCHXUONPDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424536 |
Source


|
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-methylpropan-2-amine | |
CAS RN |
21404-91-1 |
Source


|
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


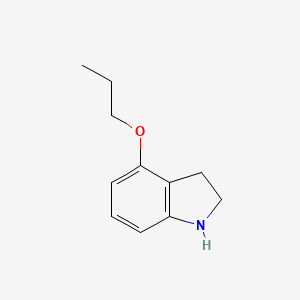


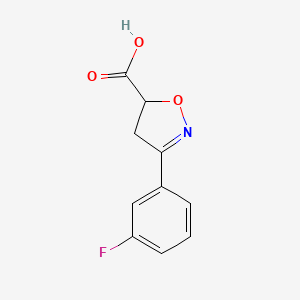
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
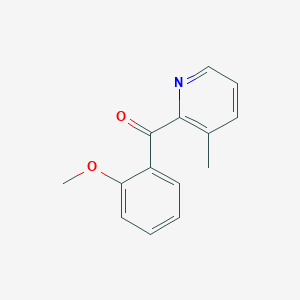
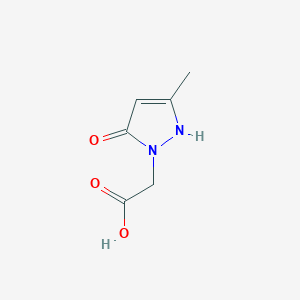

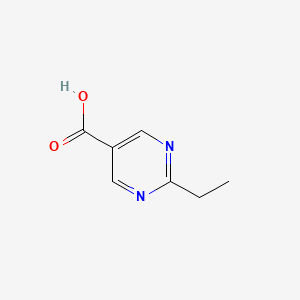
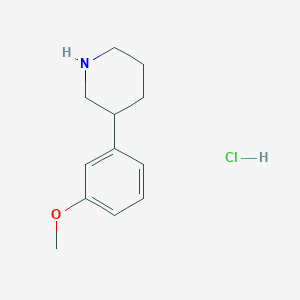
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)